molecular formula C8H4Cl2N2 B1316906 1,6-Dichlorophthalazine CAS No. 124556-78-1

1,6-Dichlorophthalazine

Cat. No.: B1316906
CAS No.: 124556-78-1
M. Wt: 199.03 g/mol
InChI Key: LXAZDQHYBIRAMT-UHFFFAOYSA-N
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Description

1,6-Dichlorophthalazine is an organic compound with the molecular formula C8H4Cl2N2 It is a derivative of phthalazine, where two chlorine atoms are substituted at the 1 and 6 positions of the phthalazine ring

Preparation Methods

1,6-Dichlorophthalazine can be synthesized through several synthetic routes. One common method involves the chlorination of phthalazine. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.

Another method involves the reaction of 6-chlorophthalazinone with phosphorus oxychloride. This reaction proceeds under reflux conditions, and the product is purified through recrystallization from an appropriate solvent such as ethanol.

Chemical Reactions Analysis

1,6-Dichlorophthalazine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium amide or thiourea.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phthalazine derivatives with additional functional groups.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of phthalazine derivatives with reduced chlorine content.

Scientific Research Applications

1,6-Dichlorophthalazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

    Material Science: The compound is used in the development of novel polymers and materials with unique properties. It can be incorporated into polymer backbones to enhance thermal stability and mechanical strength.

    Biological Studies: Researchers use this compound as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 1,6-Dichlorophthalazine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives inhibit the activity of enzymes like vascular endothelial growth factor receptor II (VEGFR-2), which plays a crucial role in angiogenesis. The inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

1,6-Dichlorophthalazine can be compared with other dichlorophthalazine derivatives such as 1,4-Dichlorophthalazine. While both compounds share a similar core structure, the position of the chlorine atoms significantly affects their chemical reactivity and applications. For instance, 1,4-Dichlorophthalazine is more commonly used in the synthesis of medicinal compounds due to its favorable reactivity profile.

Similar Compounds

  • 1,4-Dichlorophthalazine
  • 1,5-Dichlorophthalazine
  • 1,8-Dichlorophthalazine

Properties

IUPAC Name

1,6-dichlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZDQHYBIRAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558892
Record name 1,6-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124556-78-1
Record name 1,6-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-chlorophthalazin-1(2H)-one (10.0 g, 55.4 mmol) and phosphoryl trichloride (50.0 mL, 538 mmol) was heated at 105° C. in an oil bath for 8 h. After cooling to RT, the mixture was concentrated by vacuum distillation. The brown residue was re-dissolved in CH2Cl2 and neutralized with saturated aq. NaHCO3. After stirring for 3 h, the organic layer was collected and the aqueous layer was extracted with CH2Cl2 (3×). The combined organics were dried over Na2SO4, filtered through a pad of silica gel, eluting with EtOAc, and concentrated to give the title compound as a tan solid. MS (ESI, pos. ion) m/z: 199.0 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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